4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
Overview
Description
Scientific Research Applications
Thermal Resistance and Decomposition Properties in Polyimides
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride is utilized in the preparation of homopolyimides and copolyimides, contributing significantly to their thermal stability. These polyimides demonstrate enhanced thermal stability behaviors, especially in nitrogen and air atmospheres. The incorporation of this anhydride into polyimides facilitates chemical cross-linking reactions, thereby boosting thermal stability and degradation stability of these materials (Xiwen Zhang et al., 2021).
Synthesis and Properties of Poly(Ether Imide)s
Research has explored the synthesis of poly(ether imide)s using bis(ether anhydride)s, including this compound. These studies have shown that introducing specific substituents can lead to varied crystallinity and solubility, impacting the thermal and mechanical properties of the resulting polyimides (S. Hsiao & Liang-Ru Dai, 1999).
Enhancing Electrooptic Properties in Nonlinear Optical Polyimides
This anhydride is also used in synthesizing nonlinear optical polyimides, exhibiting high thermal stability and significant electrooptic coefficients. The utilization of this compound in such applications underlines its importance in developing materials with specific optical and thermal properties (Haythem A. Saadeh et al., 1997).
Application in Novel Aromatic Polyimides
The synthesis of novel aromatic polyimides using various dianhydrides, including this compound, has been explored. These polyimides have shown a range of thermal degradation temperatures and glass transition temperatures, indicating their potential use in diverse high-temperature applications (M. Butt et al., 2005).
Mechanism of Action
Target of Action
It is known to be a monomer of aromatic anhydrides .
Mode of Action
As a monomer of aromatic anhydrides, it is likely to participate in polymerization reactions to form polymers with desirable properties .
Biochemical Pathways
As a monomer, it is involved in the synthesis of polymers, which can have various applications in different industries .
Result of Action
As a monomer, it contributes to the formation of polymers with desirable properties such as good wear and friction performance, good electrical properties, radiation resistance, good low-temperature stability, and good flame retardancy .
Action Environment
It is known that this compound should be stored under inert gas and should avoid moisture as it decomposes .
Properties
IUPAC Name |
5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRRDYHYZLYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338045 | |
Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129808-00-0 | |
Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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